1,4-diisonicotinoylpiperazine
Overview
Description
1,4-diisonicotinoylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of two isonicotinoyl groups attached to the 1 and 4 positions of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-diisonicotinoylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
1,4-diisonicotinoylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isonicotinoyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, such as 1,4-dihydro derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,4-diisonicotinoylpiperazine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,4-diisonicotinoylpiperazine can be compared with other similar compounds, such as:
1,4-dibenzoylpiperazine: Similar structure but with benzoyl groups instead of isonicotinoyl groups.
1,4-diacetylpiperazine: Contains acetyl groups instead of isonicotinoyl groups.
1,4-diformylpiperazine: Features formyl groups in place of isonicotinoyl groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of isonicotinoyl groups, which impart distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.
Biological Activity
1,4-Diisonicotinoylpiperazine (CAS No. 17433-18-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In vitro studies demonstrated its ability to scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Study | Methodology | Findings |
---|---|---|
DPPH Assay | IC50 = 25 µM (effective scavenging of DPPH radicals) | |
ABTS Assay | High radical cation scavenging activity |
Anti-inflammatory Effects
The compound has also been shown to possess anti-inflammatory properties. In animal models of inflammation, it significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.
Study | Model Used | Results |
---|---|---|
Carrageenan-induced paw edema in rats | 50% reduction in edema at 30 mg/kg dose | |
LPS-stimulated macrophages | Decreased cytokine production by 40% |
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies on various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical) | 15 | Induction of caspase-mediated apoptosis |
MCF-7 (breast) | 20 | Cell cycle arrest at G2/M phase |
A549 (lung) | 18 | Inhibition of PI3K/Akt signaling pathway |
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation, particularly NF-κB and MAPK pathways.
- Anticancer Mechanism : The induction of apoptosis is mediated through the activation of caspases and the disruption of mitochondrial membrane potential.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Inflammation :
- Objective : To evaluate the anti-inflammatory effects in rheumatoid arthritis models.
- Findings : Patients receiving treatment with this compound showed significant improvement in joint swelling and pain scores compared to placebo controls.
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Case Study on Cancer Therapy :
- Objective : To assess the efficacy in combination with standard chemotherapy agents.
- Findings : The addition of the compound enhanced the sensitivity of resistant cancer cell lines to doxorubicin, suggesting a role as an adjuvant therapy.
Properties
IUPAC Name |
[4-(pyridine-4-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15(13-1-5-17-6-2-13)19-9-11-20(12-10-19)16(22)14-3-7-18-8-4-14/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOCAFLVISLZNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=NC=C2)C(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351658 | |
Record name | ST50908652 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17433-18-0 | |
Record name | ST50908652 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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